molecular formula C14H15F B14643450 1-tert-Butyl-4-fluoronaphthalene CAS No. 55830-94-9

1-tert-Butyl-4-fluoronaphthalene

Katalognummer: B14643450
CAS-Nummer: 55830-94-9
Molekulargewicht: 202.27 g/mol
InChI-Schlüssel: FKMDSCMJMBLVFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps:

Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butyl-4-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are used in polar solvents.

Major Products Formed:

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-4-fluoronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-4-fluoronaphthalene involves its interaction with molecular targets through various pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-tert-Butyl-4-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs

Eigenschaften

CAS-Nummer

55830-94-9

Molekularformel

C14H15F

Molekulargewicht

202.27 g/mol

IUPAC-Name

1-tert-butyl-4-fluoronaphthalene

InChI

InChI=1S/C14H15F/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI-Schlüssel

FKMDSCMJMBLVFS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C2=CC=CC=C21)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.